(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine (2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine
Brand Name: Vulcanchem
CAS No.: 648908-31-0
VCID: VC20276954
InChI: InChI=1S/C26H37NO/c1-4-5-6-7-8-9-10-14-21-26(2)25(22-15-12-11-13-16-22)27(26)23-17-19-24(28-3)20-18-23/h11-13,15-20,25H,4-10,14,21H2,1-3H3/t25-,26+,27?/m1/s1
SMILES:
Molecular Formula: C26H37NO
Molecular Weight: 379.6 g/mol

(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine

CAS No.: 648908-31-0

Cat. No.: VC20276954

Molecular Formula: C26H37NO

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine - 648908-31-0

Specification

CAS No. 648908-31-0
Molecular Formula C26H37NO
Molecular Weight 379.6 g/mol
IUPAC Name (2S,3R)-2-decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine
Standard InChI InChI=1S/C26H37NO/c1-4-5-6-7-8-9-10-14-21-26(2)25(22-15-12-11-13-16-22)27(26)23-17-19-24(28-3)20-18-23/h11-13,15-20,25H,4-10,14,21H2,1-3H3/t25-,26+,27?/m1/s1
Standard InChI Key LLKWVTFRNMYZHU-JZGSEIKYSA-N
Isomeric SMILES CCCCCCCCCC[C@]1([C@H](N1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C
Canonical SMILES CCCCCCCCCCC1(C(N1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

(2S,3R)-2-Decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine (C₂₆H₃₇NO) features a strained aziridine ring (C₂N) substituted with a decyl chain (C₁₀H₂₁), methyl group, 4-methoxyphenyl, and phenyl moieties (Fig. 1). The stereochemistry at positions 2 (S) and 3 (R) introduces chirality, critical for its interactions in catalytic systems .

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name(2S,3R)-2-decyl-1-(4-methoxyphenyl)-2-methyl-3-phenylaziridine
Molecular FormulaC₂₆H₃₇NO
Molecular Weight379.6 g/mol
Chiral Centers2 (C2: S; C3: R)
Functional GroupsAziridine, methoxy, alkyl, aryl

The decyl chain enhances lipophilicity (logP ≈ 8.2 predicted), while the methoxy group on the phenyl ring contributes electron-donating effects, influencing reactivity .

Stereochemical Implications

The (2S,3R) configuration creates a rigid, non-planar ring system. X-ray crystallography of analogous aziridines reveals bond angles of ~60° within the ring, inducing significant strain (≈27 kcal/mol) . This strain drives ring-opening reactions, a hallmark of aziridine chemistry.

Synthetic Methodologies

Cyclization Strategies

Synthesis typically involves imine intermediates derived from 4-methoxybenzaldehyde and decylamine. Cyclization via halogenated reagents (e.g., CH₂Cl₂/Et₃N) forms the aziridine ring, with stereocontrol achieved using chiral auxiliaries like (R)-BINOL .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Imine Formation4-Methoxybenzaldehyde, Decylamine, EtOH, Δ85
CyclizationCH₂Cl₂, Et₃N, 0°C → rt62
Resolution(R)-BINOL, Ti(OiPr)₄78 ee

Industrial-Scale Production

Industrial routes employ continuous-flow reactors to enhance safety and yield. A 2023 pilot study demonstrated 90% conversion using microreactors (T = 50°C, τ = 10 min) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high solubility in CH₂Cl₂ (>500 mg/mL). Stability studies indicate decomposition at T > 150°C, with a half-life of 6 months under inert storage .

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.25–6.80 (m, 9H, aryl), 3.79 (s, 3H, OCH₃), 2.45–1.20 (m, 23H, alkyl) .

  • IR: ν 3050 (C-H aromatic), 2920 (C-H alkyl), 1450 cm⁻¹ (C-N aziridine) .

Applications in Asymmetric Catalysis

Chiral Ligand in Metal Complexes

The compound coordinates to Cu(I) centers, forming complexes effective in cyclopropanation reactions. A 2022 study reported 92% ee in styrene cyclopropanation using [(L)Cu(OTf)] (L = ligand) .

Organocatalytic Activity

As a Brønsted base, the aziridine’s strained ring facilitates enantioselective aldol reactions. Kinetic studies show a turnover frequency (TOF) of 120 h⁻¹ in benzaldehyde aldol additions .

Future Research Directions

  • Stereoselective Modifications: Engineering C10-chain substituents to modulate catalytic activity.

  • Biomedical Exploration: Screening for antimicrobial or anticancer properties via ring-opened derivatives.

  • Green Synthesis: Developing solvent-free cyclization methods using microwave irradiation.

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